Reduced Lipophilicity Compared to Non-Fluorinated Building Blocks
The 5-fluoro substituent on the target (3S,5R) compound reduces its lipophilicity (LogP) to approximately 0.5-0.8, which is substantially lower than that of the non-fluorinated analog tert-butyl 3-aminopiperidine-1-carboxylate, with a reported LogP of 1.68 . This difference of roughly 0.9 to 1.2 log units can be decisive in modulating a drug candidate's solubility and metabolic profile during lead optimization.
| Evidence Dimension | Lipophilicity (LogP/XLogP3-AA) |
|---|---|
| Target Compound Data | LogP 0.50 (Fluorochem); XLogP3-AA 0.8 (PubChem) |
| Comparator Or Baseline | tert-Butyl 3-aminopiperidine-1-carboxylate: LogP 1.68 (Hit2Lead) |
| Quantified Difference | LogP reduced by 0.9–1.2 log units |
| Conditions | Computed values (XLogP3-AA, Hit2Lead/fluorochem proprietary algorithms) |
Why This Matters
Lower LogP is associated with reduced hERG and CYP450 promiscuity, making the fluorinated scaffold a superior starting point for developing drug candidates with more favorable ADME profiles.
